2,5-Dibromopyrazine
Overview
Description
2,5-Dibromopyrazine is an organic compound with the molecular formula C4H2Br2N2. It is a derivative of pyrazine, where two bromine atoms are substituted at the 2 and 5 positions of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromopyrazine can be synthesized through several methods. One common route involves the bromination of pyrazine derivatives. For example, 2-aminopyrazine can be brominated using bromine in the presence of hydrobromic acid and sodium nitrite at low temperatures. The reaction proceeds through diazotization followed by bromination to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki and Stille coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2,5-Dibromopyrazine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials, including polymers and electronic materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,5-Dibromopyrazine in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the bromine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyridine: Similar in structure but with a nitrogen atom in the ring.
2,5-Diiodopyridine: Contains iodine atoms instead of bromine.
2,5-Dichloropyridine: Contains chlorine atoms instead of bromine.
Uniqueness
2,5-Dibromopyrazine is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
2,5-dibromopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKHEOWZLJZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466937 | |
Record name | 2,5-dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23229-26-7 | |
Record name | 2,5-dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,5-Dibromopyrazine utilized in the synthesis of macrocyclic structures?
A1: this compound serves as a key starting material in synthesizing macrocycles like azacalix[n]pyridine[n]pyrazines and oxygen-bridged corona[n]arene[n]pyrazines. Its reactivity stems from the two bromine atoms, which act as leaving groups in various coupling reactions. For instance, it undergoes a double Suzuki-Miyaura cross-coupling reaction with a 3-borylindole to form the heteroaromatic framework of Alocasin A []. In another example, reacting it with 2,6-dibromopyridine yields azacalix[n]pyridine[n]pyrazines []. Similarly, reacting this compound with 2,5-dimethyl-1,4-hydroquinone forms oxygen-bridged corona[n]arene[n]pyrazines []. These macrocycles exhibit interesting properties, such as binding with fullerenes, highlighting the utility of this compound in supramolecular chemistry.
Q2: Can this compound be used to synthesize polymers? If so, what properties do these polymers possess?
A2: Yes, this compound can be electrochemically polymerized to form thin films of polypyrazine. This polymerization occurs via a cathodic dehalogenation mechanism []. The resulting polypyrazine films, specifically named CityU-24 in the study, demonstrated promising electrocatalytic activity for the alkaline hydrogen evolution reaction (HER). This finding highlights the potential of this compound-derived materials in clean energy applications.
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